Chlorophyllins, copper-sodium

Description

Overview and Academic Significance of Chlorophyllin Derivatives

Chlorophyllin derivatives are a group of semi-synthetic compounds derived from natural chlorophyll (B73375). researchgate.netresearchgate.net The most studied among these is sodium copper chlorophyllin (SCC), a water-soluble salt. oregonstate.eduresearchgate.net Natural chlorophyll, the pigment responsible for photosynthesis in plants and algae, is fat-soluble due to a long hydrocarbon phytol (B49457) tail attached to its porphyrin ring structure. researchgate.netoregonstate.edu The synthesis of chlorophyllins (B1632289) involves the alkaline hydrolysis (saponification) of chlorophyll, which removes this phytol tail, and the replacement of the central magnesium atom with a metal, such as copper, iron, or zinc. researchgate.netellinikahoaxes.gr

The substitution with copper to form copper-sodium chlorophyllin results in a highly stable molecule, particularly resistant to heat, light, and acids, unlike its natural precursor. ellinikahoaxes.grnih.gov This enhanced stability and its water-soluble nature have made it significant both academically and industrially. oregonstate.edunih.gov In the food industry, it is widely used as a green food colorant, identified in the European Union as E141. nih.govwikipedia.org

The academic significance of copper-sodium chlorophyllin extends beyond its use as a colorant. Its unique chemical structure and properties are the focus of diverse research fields. A key area of scientific inquiry is its ability to form tight molecular complexes with various chemical compounds, including potential carcinogens like polyaromatic hydrocarbons and aflatoxin-B₁. oregonstate.edu This binding capacity may interfere with the gastrointestinal absorption of these substances. oregonstate.edu Furthermore, copper-sodium chlorophyllin has been investigated for its antioxidant properties, as it can neutralize several oxidants in vitro. oregonstate.eduresearchgate.net

In the field of photomedicine, chlorophyllin derivatives are researched as photosensitizers for photodynamic therapy (PDT). scielo.br While copper-sodium chlorophyllin itself is not an effective photosensitizer because the paramagnetic copper ion prevents the formation of long-lived excited states, it serves as a stable, low-cost, and commercially available starting material for the synthesis of new, more effective photosensitizing agents. scielo.br Researchers modify its structure to create derivatives with optimized photophysical properties for therapeutic applications. scielo.br

Comparison of Natural Chlorophyll and Copper-Sodium Chlorophyllin

| Property | Natural Chlorophyll | Copper-Sodium Chlorophyllin |

|---|---|---|

| Solubility | Fat-soluble | Water-soluble oregonstate.edu |

| Central Atom | Magnesium researchgate.netoregonstate.edu | Copper researchgate.netoregonstate.edu |

| Phytol Tail | Present researchgate.netoregonstate.edu | Absent (removed during synthesis) researchgate.netoregonstate.edu |

| Stability | Less stable to heat, light, and acid | More stable to heat, light, and acid ellinikahoaxes.grnih.gov |

| Common Source | Green plants, algae researchgate.netwikipedia.org | Semi-synthetic from chlorophyll researchgate.net |

Historical Trajectories in Scientific Inquiry of Copper-Sodium Chlorophyllins

The scientific journey of copper-sodium chlorophyllin is built upon the foundational discoveries of its parent molecule, chlorophyll. In 1817, Joseph Bienaimé Caventou and Pierre Joseph Pelletier first isolated and named chlorophyll. wikipedia.org A pivotal moment in chlorophyll research occurred between 1905 and 1915 when Richard Willstätter's work established that magnesium was an integral component of the molecule, not an impurity, and that chlorophyll existed in two primary forms, 'a' and 'b'. ebsco.com The complete chemical structure of chlorophyll a was later elucidated by Hans Fischer in 1940, and Robert Burns Woodward achieved its total synthesis by 1960. wikipedia.org

The development of chlorophyllins as semi-synthetic derivatives marked a new direction in research. The process involves chemically modifying chlorophyll to enhance its solubility and stability, primarily by replacing the central magnesium atom with copper. researchgate.netellinikahoaxes.gr Early scientific and commercial interest in chlorophyllin surged in the 1940s and 1950s, largely driven by the research of F. Howard Westcott, who investigated its properties as an internal deodorant. wikipedia.orgiffgd.org While these specific claims were later met with skepticism and the initial commercial hype subsided, this period established chlorophyllin in the public and scientific sphere. wikipedia.org

Subsequent research shifted towards a more rigorous chemical and biological characterization of the compound. Scientists began to understand that commercial sodium copper chlorophyllin is not a single entity but a complex mixture of copper-chlorin compounds, with copper(II) chlorin (B1196114) e4 and copper(II) chlorin e6 being notable components. researchgate.net Research has also focused on optimizing the synthesis process, for example, by modifying the traditional preparation from silkworm excrement chlorophyll to improve efficiency and product quality. spkx.net.cn In recent decades, scientific inquiry has delved into the specific molecular interactions and photophysical properties of copper-sodium chlorophyllin and its derivatives, leading to investigations into their potential as inducers of cytoprotective genes and as precursors for photosensitizers in advanced medical therapies. scielo.broup.com

Key Milestones in Chlorophyll and Chlorophyllin Research

| Date | Key Development | Researcher(s) / Significance |

|---|---|---|

| 1817 | Isolation and naming of chlorophyll | Joseph Bienaimé Caventou and Pierre Joseph Pelletier wikipedia.org |

| 1906 | Discovery of magnesium as a core component of chlorophyll | Richard Willstätter's group wikipedia.orgebsco.com |

| 1940 | Elucidation of the general structure of chlorophyll a | Hans Fischer wikipedia.org |

| 1940s-1950s | Early research into chlorophyllin for odor control sparks commercial interest | F. Howard Westcott wikipedia.orgiffgd.org |

| 1960 | Total synthesis of the chlorophyll a molecule is published | Robert Burns Woodward wikipedia.org |

| Late 20th Century | Characterization of commercial chlorophyllin as a complex mixture | Identification of components like Cu(II) chlorin e4 and Cu(II) chlorin e6 researchgate.net |

| 21st Century | Research into chlorophyllin derivatives for photodynamic therapy and gene induction | Focus on synthesizing new photosensitizers and understanding molecular mechanisms scielo.broup.com |

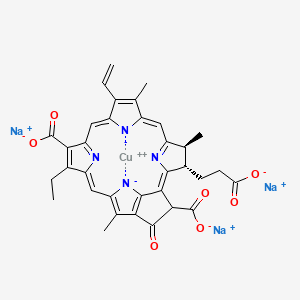

Structure

2D Structure

Properties

IUPAC Name |

copper;trisodium;(21S,22S)-22-(2-carboxylatoethyl)-16-ethenyl-11-ethyl-17,21,26-trimethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3,12-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O7.Cu.3Na/c1-6-16-13(3)19-10-20-14(4)18(8-9-25(39)40)30(37-20)28-29(34(44)45)32(41)26-15(5)21(38-31(26)28)11-23-17(7-2)27(33(42)43)24(36-23)12-22(16)35-19;;;;/h6,10-12,14,18,29H,1,7-9H2,2-5H3,(H5,35,36,37,38,39,40,41,42,43,44,45);;;;/q;+2;3*+1/p-5/t14-,18-,29?;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCRGWVRQHVKLF-XBCDHQIHSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)[O-])C(C4=O)C(=O)[O-])C)C(=O)[O-].[Na+].[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)[O-])C(C4=O)C(=O)[O-])C)C(=O)[O-].[Na+].[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27CuN4Na3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97659-67-1 | |

| Record name | Chlorophyllins, copper-sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Structural Elucidation in Academic Contexts

The transformation of natural chlorophyll (B73375) into copper-sodium chlorophyllins (B1632289) involves a series of chemical modifications that alter its solubility and stability. oregonstate.edurjptonline.org These processes are a focal point of academic research, aiming to optimize yields and understand the fundamental chemical changes.

Semi-Synthetic Preparation from Natural Chlorophyll Precursors

The journey from plant-derived chlorophyll to water-soluble copper-sodium chlorophyllin begins with extraction from sources like alfalfa, grass, and spinach. specialchem.comellinikahoaxes.gr The initial chlorophyll extract undergoes saponification, an alkaline hydrolysis process using sodium hydroxide (B78521). ellinikahoaxes.grresearchgate.net This crucial step removes the phytol (B49457) tail and the methyl ester groups, rendering the molecule water-soluble. oregonstate.eduellinikahoaxes.gr The magnesium ion at the core of the porphyrin ring is then replaced with copper, typically by introducing a copper salt like copper sulfate (B86663) in an acidic medium. ellinikahoaxes.gr This substitution significantly enhances the stability of the resulting chlorophyllin molecule. ellinikahoaxes.gr Finally, the acid groups are neutralized with sodium salts to produce the final sodium copper chlorophyllin. fao.org

This semi-synthetic process yields a mixture of sodium copper salts of various chlorophyll derivatives. oregonstate.edu The primary components are derived from chlorophyll a and chlorophyll b, which differ by a single functional group on the porphyrin ring (a methyl group in chlorophyll a and a formyl group in chlorophyll b). ellinikahoaxes.gr

Optimized Synthesis Parameters and Methodologies (e.g., Alkaline Cuprammonium Replacement)

Researchers have focused on optimizing the synthesis of sodium copper chlorophyllin to improve efficiency and product quality. One notable advancement is the alkaline cuprammonium replacement method. spkx.net.cnsciencechina.cn A study focused on modifying the traditional preparation process from silkworm excrement chlorophyll developed a semi-synthesis method based on this technique. spkx.net.cn Through an orthogonal array design, the optimal conditions were determined to be a copper amount 2.5 times the theoretical value, an ethanol (B145695) concentration of 75%, a reaction temperature of 55°C, and a pH of 11.5. spkx.net.cnsciencechina.cn These optimized parameters led to a 10% reduction in ethanol consumption while ensuring the product quality met national standards for food additives. spkx.net.cnsciencechina.cn This method highlights the ongoing efforts to refine the synthesis process for greater efficiency and sustainability.

Microalgal Production Systems for Copper-Sodium Chlorophyllins

Microalgae, such as Chlorella minutissima, are being explored as a sustainable source for producing sodium copper chlorophyllin (SCC). cabidigitallibrary.orgresearchgate.net Research has focused on developing efficient protocols for SCC production from microalgal biomass. cabidigitallibrary.orgresearchgate.net One study standardized the concentrations of sodium hydroxide (NaOH) and copper sulfate (CuSO₄) to 3% and 5%, respectively. cabidigitallibrary.orgresearchgate.net Further multifactor optimization of NaOH, CuSO₄, and biomass resulted in a higher SCC yield of 73.3 ± 2.7 mg g⁻¹ and a significant reduction in solvent consumption. cabidigitallibrary.orgresearchgate.net The SCC produced from Chlorella minutissima demonstrated stability over a wide temperature range, from 4°C to 90°C. cabidigitallibrary.orgresearchgate.net This approach presents a promising avenue for the sustainable and economically viable production of SCC. cabidigitallibrary.orgresearchgate.netsci-hub.mk

Molecular Architecture and Speciation

The chemical complexity of copper-sodium chlorophyllin lies in its modified porphyrin structure and the variety of chlorin (B1196114) components present in the mixture.

Porphyrin Ring System Modifications and Coordination Chemistry

The core of chlorophyll is a porphyrin ring, a large heterocyclic macrocycle composed of four modified pyrrole (B145914) subunits linked by methine bridges. rsc.orgwikipedia.org In the synthesis of copper-sodium chlorophyllin, this fundamental structure undergoes significant changes. The central magnesium atom is replaced by a copper ion, forming a more stable complex. oregonstate.eduellinikahoaxes.gr This process of inserting a metal ion into the porphyrin ring is a key aspect of its coordination chemistry. rsc.orgtu.ac.th The porphyrin ring itself can also be modified, particularly through the opening of the cyclopentanone (B42830) ring during saponification, which can result in the formation of a third carboxyl group. ellinikahoaxes.grfao.org These modifications to the porphyrin system are crucial for the final properties of the copper-sodium chlorophyllin complex. tu.ac.th

Characterization of Specific Chlorin Components (e.g., Copper Chlorin e4, Copper Chlorin e6)

Commercial sodium copper chlorophyllin is not a single compound but a mixture of different copper chlorin derivatives. oregonstate.eduluzvida.com High-performance liquid chromatography (HPLC) is a key analytical technique used to separate and identify these components. luzvida.comnih.govacs.org Among the major components frequently identified are copper chlorin e6 (Cu-Cle6) and copper chlorin e4 (Cu-Cle4). luzvida.comnih.govacs.org

Studies have characterized these specific chlorins. For instance, one analysis of a commercial chlorophyllin preparation found it contained approximately 33.2% copper chlorin e4 and 31% copper chlorin e6. luzvida.com Further characterization using techniques like electrospray ionization mass spectrometry (ESI/MS) and tandem mass spectrometry (MS/MS) has confirmed the presence of these and other chlorin derivatives. nih.govacs.org

| Optimized Synthesis Parameters for Sodium Copper Chlorophyllin spkx.net.cnsciencechina.cn | |

| Parameter | Optimal Value |

| Copper Amount | 2.5 times theoretical value |

| Ethanol Concentration | 75% |

| Reaction Temperature | 55°C |

| pH | 11.5 |

Influence of Structural Variations on Compound Stability

The stability of sodium copper chlorophyllin (SCC) is a critical attribute, particularly in academic and industrial contexts, and is significantly influenced by its molecular structure. As a semi-synthetic derivative of chlorophyll, its enhanced stability towards light, heat, and acid is a primary reason for its widespread use over its natural precursor. ellinikahoaxes.grresearchgate.netashs.orggoogle.com The key structural modifications that impart this stability are the replacement of the central magnesium ion with copper and the removal of the phytol tail. ashs.orgrjptonline.orgmdpi.com

The synthesis process, which involves the saponification of chlorophyll, results in a complex mixture of water-soluble copper chlorin compounds rather than a single, uniform molecule. ellinikahoaxes.grresearchgate.net The composition of this mixture can vary, but it commonly includes major components such as copper chlorin e₄ and copper chlorin e₆, which are derived from chlorophyll a and chlorophyll b, respectively. ellinikahoaxes.groregonstate.edu Research has shown that the inherent stability of these individual components can differ significantly.

Detailed in vitro studies have demonstrated that copper chlorin e₄ exhibits greater stability compared to copper chlorin e₆ under simulated digestion conditions. ellinikahoaxes.groregonstate.eduacs.org One study observed a high recovery of copper chlorin e₄, whereas over 90% of copper chlorin e₆ was found to degrade. acs.org The degradation of copper chlorin e₆ is thought to be linked to oxidative processes. ellinikahoaxes.gr The inclusion of the SCC mixture into a food matrix, such as applesauce, was found to offer a protective effect, increasing the recovery of the more labile copper chlorin e₆. acs.org

The stability of sodium copper chlorophyllin is also highly dependent on pH. The compound is most stable in alkaline conditions. mdpi.com In acidic environments (e.g., pH 3.0 and 5.0), the protonation of the associated carboxyl groups can neutralize the net charge of the molecule, leading to aggregation and precipitation, which diminishes its stability and color. researchgate.net

Recent research has explored methods to enhance the stability of SCC in acidic solutions through the influence of other structural components. The introduction of anionic polysaccharides has proven effective in mitigating aggregation. These polysaccharides, through electrostatic interactions, can form a complex with the chlorophyllin molecules, thereby improving their solution and color stability even under challenging pH and temperature conditions. researchgate.net

Interactive Data Table: Comparative Stability of Major SCC Components

This table summarizes findings on the relative stability of the primary chlorin derivatives found in commercial sodium copper chlorophyllin preparations during in vitro digestion.

| Chlorin Derivative | Source Chlorophyll | Relative Stability | Key Findings | Reference |

| Copper Chlorin e₄ | Chlorophyll a | High | Relatively stable during simulated gastric and small intestinal digestion. | acs.org |

| Copper Chlorin e₆ | Chlorophyll b | Low | >90% degradation observed during digestion, likely due to oxidation. | ellinikahoaxes.gracs.org |

Interactive Data Table: Effect of Stabilizing Agents on SCC in Acidic Conditions

This table outlines research findings on the use of anionic polysaccharides to improve the stability of sodium copper chlorophyllin in low pH solutions.

| Stabilizing Agent | pH Condition | Observation | Mechanism of Action | Reference |

| Xanthan Gum | 3.0 and 5.0 | Mitigated aggregation and color loss, even at elevated temperatures (40°C). | Forms a stable complex with SCC, likely driven by electrostatic interactions, preventing aggregation. | researchgate.net |

| Sodium Alginate | 3.0 and 5.0 | Mitigated aggregation under cold storage; less effective than xanthan gum at elevated temperatures. | Forms a complex with SCC, providing stability, though the association is noted to be stronger and potentially less key to its superiority as a stabilizer compared to xanthan gum. | researchgate.net |

Mechanistic Investigations of Biological Interactions in Vitro and Pre Clinical Models

Antioxidant Activity and Reactive Oxygen Species Modulation

Sodium copper chlorophyllin has demonstrated notable antioxidant effects by directly scavenging free radicals and modulating cellular pathways involved in oxidative stress. nutriscienceusa.commdpi.com

In vitro studies have established that sodium copper chlorophyllin is an effective scavenger of various reactive oxygen species (ROS). nih.gov The compound has shown a significant ability to neutralize potent ROS such as hydroxyl radicals and singlet oxygen. nih.gov Its reaction rate constant with singlet oxygen is notably high, in the order of 1.3x10(8) M(-1) s(-1). nih.gov This direct scavenging activity contributes to its ability to protect cellular components, like mitochondria, from oxidative damage. nih.gov The presence of copper in the chlorophyllin complex is considered crucial for this antioxidant and antimutagenic activity, with studies indicating a higher antioxidant capacity compared to natural chlorophylls (B1240455) containing magnesium. nih.gov

Beyond direct scavenging, sodium copper chlorophyllin modulates cellular pathways that respond to oxidative stress. It has been shown to neutralize various physically relevant oxidants and may decrease oxidative damage induced by chemical carcinogens and radiation. nutriscienceusa.com In studies involving diesel particulate matter exposure in mice, supplementation with sodium copper chlorophyllin was found to mitigate systemic metabolic compromise by modulating mitochondrial function and inflammatory pathways. mdpi.comnih.gov It also helps in reducing ROS production in lung and muscle tissues and attenuates the secretion of pro-inflammatory cytokines. mdpi.com Some research also points to its ability to modulate detoxification pathways, thereby reducing DNA damage and lipid peroxidation. mdpi.com

Anti-Mutagenic and Anti-Carcinogenic Mechanisms

The mechanisms by which sodium copper chlorophyllin exerts its anti-mutagenic and anti-carcinogenic effects are multifaceted, involving direct interaction with carcinogens, modulation of metabolic enzymes, and effects on cell signaling pathways.

A primary mechanism of action for sodium copper chlorophyllin is its ability to form tight molecular complexes with various mutagens and carcinogens. oregonstate.edupatsnap.comindiamart.com This binding has been observed with substances such as:

Polyaromatic Hydrocarbons (PAHs) : Found in tobacco smoke and other combustion products. oregonstate.eduindiamart.comnih.gov Studies have shown that chlorophyllin can form complexes with PAHs like benzo[a]pyrene. nih.govwikipedia.org

Heterocyclic Amines (HCAs) : Formed in cooked meat. oregonstate.edunih.govnih.gov Chlorophyllin can directly interact with HCAs, forming complexes that may limit their bioavailability. nih.gov

Aflatoxin-B1 (AFB1) : A potent mycotoxin that can contaminate foods. nutriscienceusa.comoregonstate.edunih.govnih.gov Chlorophyllin has been shown to effectively block the uptake of AFB1. nutriscienceusa.com

Benzo[a]pyrene : A well-known carcinogen. nih.govnih.gov Chlorophyllin has been found to reduce the formation of benzo[a]pyrene-DNA adducts in human cells. nih.gov

By binding to these carcinogens, chlorophyllin can interfere with their gastrointestinal absorption, reducing the amount that reaches susceptible tissues. oregonstate.edu This "interceptor molecule" role is a key aspect of its chemopreventive properties. nih.govnih.gov

Table 1: Carcinogens and Mutagens Complexed by Sodium Copper Chlorophyllin

| Carcinogen/Mutagen | Source | Finding | Citation |

| Polyaromatic Hydrocarbons | Tobacco smoke, combustion products | Forms tight molecular complexes. | oregonstate.eduindiamart.comnih.gov |

| Heterocyclic Amines | Cooked meat | Forms complexes, limiting bioavailability. | oregonstate.edunih.govnih.gov |

| Aflatoxin-B1 | Contaminated foods | Blocks uptake and reduces DNA adducts. | nutriscienceusa.comoregonstate.edunih.govnih.gov |

| Benzo[a]pyrene | Environmental pollutant | Reduces DNA adduct formation. | nih.govnih.gov |

Sodium copper chlorophyllin can also influence the metabolic activation and detoxification of carcinogens by modulating the activity of various enzymes.

Enzyme Inhibition : It has been shown to non-specifically inhibit the activity of several cytochrome P450 (P450) enzymes. nih.gov These enzymes are often involved in the bioactivation of pro-carcinogens into their ultimate carcinogenic forms. nih.gov The inhibition of P450 enzymes is considered a dominant mechanism of its antigenotoxic effect, in addition to molecular complex formation. nih.gov

Modulation of Metabolic Pathways : In vivo studies suggest that chlorophyllin can interfere with cytochrome P450-mediated activation of chemical carcinogens. nih.gov It has also been observed to decrease the expression of genes encoding for cytochrome P450 enzymes. ellinikahoaxes.gr Furthermore, it may trigger the induction of metabolic processes that reduce the toxicity of carcinogens like AFB1. osti.gov In some contexts, it has been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. oregonstate.edu

Table 2: Enzyme Modulation by Sodium Copper Chlorophyllin

| Enzyme/Pathway | Effect | Mechanism | Citation |

| Cytochrome P450 (P450) enzymes | Inhibition | Non-specific inhibition of various P450 activities, preventing carcinogen bioactivation. | nih.govellinikahoaxes.gr |

| Ribonucleotide Reductase | Inhibition | Involved in DNA synthesis and repair. | oregonstate.edu |

Sodium copper chlorophyllin has been shown to affect the proliferation and cell cycle of cancer cells, including the human colorectal adenocarcinoma cell line, HT29.

In studies on HT29 cells, chlorophyllin significantly reduced cell survival and inhibited cell proliferation in a dose-dependent manner. maxwellsci.com It was found to downregulate the expression of the cell cycle genes APC and β-catenin (CTNNB1). maxwellsci.com The inhibitory effect on cell growth was directly linked to the regulation of β-catenin gene expression. maxwellsci.com Other research has also reported that chlorophyllin can reduce cell survival in the HT29 cell line. nih.gov In human colon cancer cells, it can cause cell cycle arrest. oregonstate.edu Specifically, in HCT116 cells, lower concentrations of chlorophyllin induced a G1-phase arrest. aacrjournals.org Furthermore, in human breast cancer MCF-7 cells, chlorophyllin was found to deactivate extracellular signal-regulated kinases (ERKs) to inhibit cell proliferation, leading to cell cycle arrest and apoptosis. nih.gov

Inhibition of DNA Damage

In vitro studies utilizing plasmid DNA have demonstrated the protective effects of sodium copper chlorophyllin against DNA damage induced by various agents. Research has shown that chlorophyllin can inhibit radiation-induced DNA damage in a concentration-dependent manner. ellinikahoaxes.gr For instance, one study observed up to 90% protection of plasmid pBR322 DNA at a chlorophyllin concentration of 500 μM. ellinikahoaxes.gr The proposed mechanism for this protection involves the scavenging of reactive oxygen species (ROS), such as peroxyl and hydroxyl radicals, which are generated during irradiation. ellinikahoaxes.gr

Furthermore, chlorophyllin has been shown to interact with and neutralize mutagens, thereby preventing them from binding to and damaging DNA. nih.gov This "interceptor" mechanism has been observed with acridine (B1665455) mutagens like ICR-191. nih.gov Studies have indicated a strong association between chlorophyllin and ICR-191, even stronger than the mutagen's affinity for DNA. nih.gov This interaction effectively reduces the concentration of the mutagen-DNA complex. nih.gov While some research did not find a significant decrease in X-ray-induced DNA damage to lymphocytes in the presence of sodium copper chlorophyllin using the comet assay, the broader evidence from plasmid studies points towards a significant protective role against certain types of DNA damage. researchgate.net

Table 1: In Vitro DNA Damage Inhibition by Sodium Copper Chlorophyllin

| Model System | Damaging Agent | Key Findings | Proposed Mechanism |

| Plasmid pBR322 | Gamma Radiation | Concentration-dependent inhibition of DNA damage. ellinikahoaxes.gr | Scavenging of peroxyl and hydroxyl radicals. ellinikahoaxes.gr |

| Plasmid pBR322 | Acridine Mutagen ICR-191 | Prevents mutagen-DNA interaction by forming a complex with the mutagen. nih.gov | Interception of the mutagen. nih.gov |

| Human Lymphocytes | X-Ray Radiation | No significant reduction in DNA damage observed via comet assay. researchgate.net | - |

Immunomodulatory Effects

Sodium copper chlorophyllin has been shown to exert immunomodulatory effects by influencing key signaling pathways and cytokine secretion in cellular models. In vitro experiments using the human monocytic cell line THP-1, which can be differentiated into macrophages, have been instrumental in this area. wur.nl

A significant finding is the ability of chlorophyllin to inhibit the NF-κB (nuclear factor kappa B) signaling pathway. nih.govnih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines. nih.gov Studies have demonstrated that chlorophyllin can suppress the phosphorylation of IKK (IκB kinase), a critical step in the activation of the NF-κB pathway. nih.govnih.gov This, in turn, can lead to decreased secretion of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and IL-6 (interleukin-6). researchgate.netresearchgate.net While some studies on THP-1 cells have shown that copper itself may not have a significant anti-inflammatory effect in terms of NF-κB activation, copper-infused fabrics have been shown to downregulate the expression of TNF-α, IL-1β, IL-6, and IL-10 in LPS-stimulated THP-1 macrophages. tandfonline.com

These findings suggest that sodium copper chlorophyllin's immunomodulatory properties are, at least in part, mediated through the suppression of the NF-κB signaling cascade, leading to a reduction in the inflammatory response. nih.govnih.gov

Antimicrobial Properties and Mechanisms

Sodium copper chlorophyllin has demonstrated both bactericidal and bacteriostatic activity against a range of microorganisms. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Specifically, it has been found to inhibit the growth of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). rjptonline.orgrjptonline.orgnih.govresearchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, has been determined in various studies. For instance, one study reported MIC values for sodium copper chlorophyllin extracted from Leucas aspera to be between 31.2 and 125 µg/ml against a panel of human pathogens including S. aureus and E. coli. rjptonline.org Another study using chlorophyllin from Mimosa pudica showed inhibitory zones ranging from 9 mm to 18 mm at concentrations of 25–100 μg/mL against these bacteria. nih.gov

The antibacterial activity of sodium copper chlorophyllin is not limited to these two species. It has also shown efficacy against Bacillus subtilis, Salmonella typhi, and Pseudomonas aeruginosa. rjptonline.orgrjptonline.org The combination of chlorophyllin with other agents, such as polyethylenimine, has been shown to enhance its antibacterial effects, particularly against Gram-negative bacteria. mdpi.com

Table 2: Antimicrobial Activity of Sodium Copper Chlorophyllin

| Microorganism | Type | Observed Effect | MIC/Inhibition Zone |

| Staphylococcus aureus | Gram-positive | Bactericidal/Bacteriostatic rjptonline.orgrjptonline.orgnih.govresearchgate.net | 31.2-125 µg/ml (MIC) rjptonline.org, 9-18 mm inhibition zone nih.gov |

| Escherichia coli | Gram-negative | Bactericidal/Bacteriostatic rjptonline.orgrjptonline.orgnih.govresearchgate.net | 31.2-125 µg/ml (MIC) rjptonline.org, 9-18 mm inhibition zone nih.gov |

| Bacillus subtilis | Gram-positive | Bacteriostatic rjptonline.orgrjptonline.org | 31.2-125 µg/ml (MIC) rjptonline.org |

| Salmonella typhi | Gram-negative | Bacteriostatic rjptonline.org | 31.2-125 µg/ml (MIC) rjptonline.org |

| Pseudomonas aeruginosa | Gram-negative | Bacteriostatic rjptonline.orgrjptonline.org | 31.2-125 µg/ml (MIC) rjptonline.org |

The antimicrobial mechanism of sodium copper chlorophyllin is believed to involve interactions with microbial cell structures. The cell wall of bacteria is a primary target. In Gram-positive bacteria like Staphylococcus aureus, the thick peptidoglycan layer is a key structural component. scispace.com In contrast, Gram-negative bacteria such as Escherichia coli have a thinner peptidoglycan layer but possess an outer membrane containing lipopolysaccharides (LPS). scispace.com

It is proposed that the flat chlorin (B1196114) ring of the chlorophyllin molecule can interact with the plasma membrane of bacteria. nih.gov This interaction can disrupt membrane integrity and function, leading to cell death. Additionally, the photosensitizing properties of chlorophyllin can contribute to its antimicrobial action. When exposed to light, chlorophyllin can generate reactive oxygen species that are damaging to cellular components. researchgate.net

Furthermore, the combination of chlorophyllin with membrane-destabilizing agents like polyethylenimine (PEI) has been shown to be particularly effective. mdpi.com PEI is thought to interact with and destabilize the outer membrane of Gram-negative bacteria, facilitating the entry of chlorophyllin into the cell and enhancing its cytotoxic effects. mdpi.com

Anti-Inflammatory Pathways and Biomolecular Regulation

The anti-inflammatory effects of sodium copper chlorophyllin are linked to its ability to modulate key biomolecular pathways. As previously mentioned, a primary mechanism is the inhibition of the NF-κB signaling pathway. nih.govnih.gov By suppressing the activation of NF-κB, chlorophyllin can reduce the expression of a cascade of pro-inflammatory genes.

This leads to a decrease in the production and secretion of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. researchgate.netresearchgate.net For example, in preclinical models of adenine-induced chronic kidney disease, treatment with sodium copper chlorophyllin significantly reduced circulatory levels of inflammatory mediators like TGF-β1, COX-2, and IL-6. researchgate.net

Beyond direct cytokine suppression, the antioxidant properties of chlorophyllin also contribute to its anti-inflammatory effects. patsnap.com Inflammation is often associated with oxidative stress, where an imbalance between the production of reactive oxygen species and the body's ability to detoxify them leads to cellular damage. By scavenging free radicals, chlorophyllin can help to mitigate this oxidative stress, thereby reducing a key driver of inflammation. patsnap.com The copper ion within the chlorophyllin molecule is believed to play a role in its ability to neutralize free radicals. patsnap.com

Gastrointestinal Microbiota Modulation (Pre-Clinical Models)

Pre-clinical studies in animal models have revealed that sodium copper chlorophyllin can significantly modulate the composition of the gastrointestinal microbiota. nih.govnih.govfrontiersin.org This modulation appears to be beneficial in the context of metabolic and inflammatory conditions.

In mice fed a high-fat diet, which typically leads to gut microbiota dysbiosis, oral administration of chlorophyllin has been shown to rebalance (B12800153) the gut flora. nih.govfrontiersin.org A key finding is the restoration of the ratio between the phyla Bacteroidetes and Firmicutes. nih.gov Specifically, chlorophyllin administration has been associated with an increase in the abundance of Bacteroidetes and a decrease in Firmicutes. nih.gov This shift is significant as an increased Firmicutes to Bacteroidetes ratio is often linked to obesity and metabolic disorders.

The modulation of the gut microbiota by chlorophyllin is thought to have several downstream benefits. By restoring a healthier microbial balance, it can help to reduce plasma endotoxin (B1171834) levels. nih.gov Endotoxins, such as lipopolysaccharides (LPS) from Gram-negative bacteria, can contribute to systemic inflammation and insulin (B600854) resistance. frontiersin.org Therefore, by altering the gut microbial composition, chlorophyllin can indirectly exert anti-inflammatory and metabolically protective effects. nih.govfrontiersin.org

Prebiotic-like Effects on Microbial Ecology

In experimental models, sodium copper chlorophyllin has demonstrated prebiotic-like properties, capable of modulating the complex microbial ecosystem of the gut. google.compatsnap.com Research suggests that the compound can help balance the intestinal flora, which may limit the proliferation of opportunistic pathogens. google.com Animal studies have shown that oral administration of chlorophyllin can significantly alter the gut microbiota composition. Specifically, it has been observed to cause a down-regulation of the phylum Firmicutes and an up-regulation of the phylum Bacteroidetes. nih.gov This shift helps to rebalance the gut microbiome, which is crucial for maintaining intestinal homeostasis. nih.gov This modulation of the gut microbiome is considered a key mechanism through which chlorophyllin may confer benefits to the host. nih.govfrontiersin.org

Impact on Specific Bacterial Genera and Enteric Toxin Release

Sodium copper chlorophyllin has been shown to directly influence specific bacterial populations and their activities. Experimental verification indicates that it can increase the abundance of Firmicutes while suppressing Gammaproteobacteria. google.com In mouse models of high-fat diet-induced gut dysbiosis, chlorophyllin treatment suppressed the abundance of Firmicutes, Desulfovibrio, epsilon-proteobacteria, and enterobacteria. frontiersin.org Conversely, another study on mice with liver fibrosis showed that chlorophyllin administration led to a reduction in Firmicutes and an increase in Bacteroidetes, suggesting the baseline health of the model influences the specific microbial shifts. nih.gov This regulatory effect on gut flora is believed to limit the release of enteric bacterial toxins, thereby mitigating associated pathologies. google.com

In vitro antibacterial assays have also been conducted to determine the direct effects of sodium copper chlorophyllin on various bacterial strains.

Wound Healing Mechanisms at the Cellular and Extracellular Matrix Level

Stimulation of Extracellular Matrix Biomarkers (e.g., Mucins, Fibrillin/Amyloid P)

Sodium copper chlorophyllin complex has been shown to positively influence key biomarkers of the extracellular matrix (ECM) in human skin models. In a study using skin biopsy samples from healthy females with photoaged skin, a topical gel containing 0.05% sodium copper chlorophyllin complex led to a statistically significant increase in the amount of fibrillin/amyloid P and epidermal mucins compared to an untreated control. Fibrillin is a critical component of elastic fibers in the ECM, and mucins are involved in cell signaling and maintaining the moisture of epithelial tissues. The expression of procollagen (B1174764) 1 and dermal mucin also showed an increase in the treated samples, although these results were not statistically significant.

In Vitro Enzyme Inhibition (e.g., Hyaluronidase (B3051955) Activity)

One of the key mechanisms underlying the ECM-modulating effects of sodium copper chlorophyllin is its ability to inhibit hyaluronidase activity. Hyaluronidase is an enzyme that degrades hyaluronic acid, a vital component of the ECM responsible for hydration and structural integrity. In vitro studies have demonstrated that sodium copper chlorophyllin complex exhibits strong hyaluronidase inhibitory activity. This inhibitory action is primarily attributed to one of its main small molecule components, disodium (B8443419) copper isochlorin e4. The oxidized form of this component, found in higher proportions in older commercial lots, shows reduced inhibitory activity. This inhibition of hyaluronidase prevents the rapid breakdown of hyaluronic acid, thereby helping to maintain the structural integrity of the dermal extracellular matrix.

Photodynamic Activity and Photosensitization Principles (e.g., Artificial Photosynthesis, In Vitro PDT Models)

Sodium copper chlorophyllin and its derivatives are recognized as potent photosensitizers, making them valuable in photodynamic therapy (PDT). tmkarpinski.comspandidos-publications.com The basic principle of PDT involves a photosensitizer that, upon activation by light of a specific wavelength, reacts with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen. tmkarpinski.comnih.gov These highly cytotoxic ROS can induce cell death through apoptosis and necrosis, providing a targeted approach for destroying pathological cells. nih.govresearchgate.net

While the parent sodium copper chlorophyllin has a strong absorption band around 630 nm, ideal for PDT, the paramagnetic copper ion (Cu²⁺) in its core prevents the formation of long-lived excited states necessary for photosensitization. However, derivatives of chlorophyllin have been synthesized to be effective photosensitizers. nih.gov In vitro PDT models using chlorophyllin have demonstrated significant efficacy. For example, chlorophyllin-assisted PDT on human cervical cancer cells markedly induced ROS generation, leading to cell shrinkage, membrane blebbing, and ultimately apoptosis. nih.govresearchgate.net Similarly, PDT mediated by sodium copper chlorophyllin was shown to inactivate Escherichia coli O157:H7 by causing oxidative damage that ruptured the bacteria. nih.gov The field of interest for related derivatives like Cu(II) Chlorin e6 also includes artificial photosynthesis, highlighting the compound's potential in converting light energy. frontierspecialtychemicals.com

Bioavailability and Metabolism in Experimental Models (e.g., Animal Studies, In Vitro Cell Lines)

The bioavailability and metabolism of sodium copper chlorophyllin have been investigated in various experimental models. While initially thought to be poorly absorbed, clinical trials have detected significant levels of copper chlorin e₄ in the serum of human subjects who ingested chlorophyllin tablets, confirming its absorption. oregonstate.edu

In vitro digestion models coupled with Caco-2 human intestinal cell lines have provided detailed insights into its stability and uptake. acs.orgnih.govresearchgate.net These studies show that Cu(II)chlorin e₄, a major component of the chlorophyllin complex, is relatively stable during simulated gastric and intestinal digestion. acs.orgnih.gov In contrast, another component, Cu(II)chlorin e₆, is largely degraded, although its stability can be improved when incorporated into a food matrix. acs.orgnih.gov

Caco-2 cell models demonstrate that chlorophyllin derivatives are effectively taken up by intestinal cells. acs.orgmdpi.com The cellular accumulation is linear with the concentration in the medium, and the uptake is significantly lower at 4°C compared to 37°C, suggesting an active transport mechanism. acs.orgnih.gov Once inside the cells, the compound is transported across the cell layer, indicating it can potentially be absorbed and transported to other tissues. mdpi.com However, a significant portion is also pumped back out into the apical (intestinal) side. acs.orgnih.gov Animal studies in rats have also supported the bioavailability of dietary sodium copper chlorophyllin. ellinikahoaxes.gr

Absorption Kinetics and Transport Mechanisms

The absorption of Sodium Copper Chlorophyllin is not straightforward, as it is a complex mixture of chlorophyll (B73375) derivatives, primarily copper chlorins. researchgate.netacs.org In vitro studies using simulated gastric and small intestinal digestion have been pivotal in understanding the initial stability and bioaccessibility of its components. acs.org

Digestive Stability The stability of SCC components during digestion is a critical first step for absorption. Research shows that the major components of SCC behave differently under simulated digestive conditions. acs.orgellinikahoaxes.gr

Cu(II)chlorin e4 : This major component is relatively stable during both gastric and small intestinal phases of in vitro digestion. researchgate.netacs.org Its stability supports the likelihood of its absorption in the human intestine. acs.org

Cu(II)chlorin e6 : In contrast, this component is significantly less stable. Studies have shown that over 90% of Cu(II)chlorin e6 degrades into undetermined products during simulated digestion. researchgate.netacs.org However, the food matrix can offer a protective effect; incorporating SCC into applesauce was found to increase the recovery of Cu(II)chlorin e6 post-digestion. researchgate.netacs.org

Intestinal Cell Uptake and Transport The Caco-2 human intestinal cell line, which differentiates to form a monolayer mimicking the intestinal epithelium, has been extensively used to study the absorption and transport of SCC derivatives. researchgate.netnih.gov These studies reveal that SCC derivatives can be taken up by intestinal cells and transported, suggesting they can be absorbed and reach peripheral tissues. researchgate.netnih.gov

Cellular accumulation of SCC derivatives by Caco-2 cells is linear, with intracellular content ranging from 0.2 to 29.6 micrograms of total SCC per milligram of cellular protein. acs.org The uptake process appears to be temperature-dependent; incubation at 4°C resulted in significantly lower uptake compared to 37°C, which suggests that an active, energy-dependent transport mechanism may be involved in addition to passive diffusion. acs.orgresearchgate.net

Once inside the cells, SCC is transported across the cell monolayer. Studies using Caco-2 cells grown on inserts show that transport occurs to both the apical (lumen side) and basolateral (bloodstream side) compartments. acs.org However, the efflux is not equal in both directions; apical efflux was found to be significantly greater than basolateral efflux, indicating that a portion of the absorbed compound is transported back into the intestinal lumen. acs.orgresearchgate.net Despite this, the detection of basolateral transport confirms that components of SCC can cross the intestinal barrier and enter systemic circulation. researchgate.netnih.gov

| Parameter | Observation | Inference | Source |

|---|---|---|---|

| Cellular Accumulation | Linear accumulation observed, ranging from 0.2 to 29.6 µg of total SCC per mg of cellular protein. | Uptake is concentration-dependent. | acs.org |

| Temperature Dependence | Uptake is significantly lower at 4°C compared to 37°C. | Suggests the involvement of an active, energy-dependent transport mechanism. | acs.orgresearchgate.net |

| Transport Across Monolayer | Transported to both apical and basolateral compartments. | SCC components can cross the intestinal barrier to enter systemic circulation. | acs.orgnih.gov |

| Directional Efflux | Apical efflux is significantly greater than basolateral efflux. | A portion of the absorbed compound is actively transported back into the intestinal lumen. | acs.orgresearchgate.net |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in distinguishing the various components within commercial sodium copper chlorophyllin preparations and tracking their fate in different matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sodium copper chlorophyllin. Reversed-phase HPLC (RP-HPLC) coupled with a Photodiode Array (PDA) detector is frequently employed to separate and quantify the different chlorin (B1196114) derivatives present in the mixture.

Researchers have developed and validated numerous HPLC methods for this purpose. For instance, a method utilizing a Luna® C18 column with a mobile phase of methanol (B129727) and 10 mM ammonium (B1175870) acetate (B1210297) buffer (90:10 v/v) successfully determined the pharmacokinetic parameters of sodium copper chlorophyllin in rat plasma, with a retention time of 9 minutes for the compound. nih.gov Another established RP-HPLC method uses an Inertsil ODS-2 column with a mobile phase of methanol and water (97:3, v/v) containing 1% acetic acid to separate sodium copper chlorophyllin from its degradation products like Cu-pheophorbide a, Cu-chlorin e4, Cu-rhodin g7, and Cu-chlorin e6. nih.govmdpi.com This method demonstrated linearity in the range of 0–30 mg/L and was effective for analyzing the compound in foodstuffs. mdpi.com

The versatility of HPLC-PDA systems allows for the monitoring of specific wavelengths, such as 405 nm, which is optimal for detecting chlorophyll (B73375) derivatives. nih.govencyclopedia.pub The extraction of chlorophyllins (B1632289) from complex food matrices often requires specific pH adjustments, typically to pH 3-4 with hydrochloric acid, followed by extraction with solvents like diethyl ether. nih.govmdpi.com

Interactive Table: HPLC Methods for Sodium Copper Chlorophyllin Analysis

| Application | Column | Mobile Phase | Detector | Key Findings | Reference |

|---|---|---|---|---|---|

| Pharmacokinetic study in rat plasma | Luna® C18 (250x4.6 mm, 4.5 µm) | Methanol:10 mM Ammonium Acetate (90:10) | PDA | Retention time of 9 min; linear range 0.50-8.00 µg/mL. | nih.gov |

| Analysis in foodstuffs | Inertsil ODS-2 (25 cm x 4.6 mm, 5 µm) | Methanol:Water (97:3, v/v) + 1% Acetic Acid | UV-Vis (407 or 423 nm) | Separated Na-Cu-chlorophyllin and its degradants. | nih.govmdpi.com |

| Analysis in commercial food products | C18 column | 1M Methanol:Ammonium Acetate (80:20, v/v) & Methanol:Acetone (80:20, v/v) | PDA | Identified impurities like Cu-Isochlorin e4. | nih.gov |

| Analysis in water-soluble and fat-soluble foods | Inertsil ODS-2 (25 cm x 4.6 mm, 5 µm) | Methanol:Water (97:3, v/v) + 1% Acetic Acid | PDA (405 nm) | Detected Cu-isochlorin e4, Cu-chlorin p6, and Cu-chlorin e6. | mdpi.com |

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

For enhanced resolution and sensitivity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) has emerged as a powerful tool. The combination of UHPLC with a Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) provides detailed structural information and allows for the identification of individual components in complex mixtures. ni.ac.rs

A UHPLC-DAD-ESI-MS method was effectively used to study the degradation of sodium copper chlorophyllin upon exposure to UVB irradiation. ni.ac.rs This analysis identified four primary components in the commercial mixture: pheophorbide a, pheophorbide b, copper chlorin e6, and copper (iso)chlorin e4. ni.ac.rs The high sensitivity of this technique allowed for the monitoring of the rapid degradation of these components, with copper chlorin e6 showing a particularly fast degradation rate. ni.ac.rsresearchgate.net

Furthermore, UHPLC-MS has been instrumental in identifying the main components of sodium copper chlorophyllin as Cu-isochlorin e4, with Cu-chlorin p6 and Cu-chlorin e6 as auxiliary components. nih.gove-jkfn.org This level of detail is crucial for understanding the composition of commercial preparations and their stability. The use of tandem mass spectrometry (MS/MS) further aids in the structural elucidation of these compounds through the analysis of their fragmentation patterns. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide valuable information about the structure, stability, and molecular characteristics of sodium copper chlorophyllin.

UV-Vis Spectroscopy in Degradation Studies

UV-Visible (UV-Vis) spectroscopy is a fundamental and accessible method for monitoring the stability and degradation of sodium copper chlorophyllin. The characteristic absorption spectrum of chlorophyllins, with an intense Soret band around 405 nm and a Q-band around 630 nm, allows for straightforward quantification and tracking of changes over time or under stress conditions. ni.ac.rsresearchgate.net

Studies on the thermal degradation of sodium copper chlorophyllin have utilized UV-Vis spectroscopy to monitor the loss of absorbance at specific wavelengths, such as 627 nm, to determine the rate of decomposition. nih.govacs.org Similarly, the photodegradation of the compound under UV irradiation has been followed by observing the decrease in absorbance, indicating the breakdown of the chromophore structure. ni.ac.rsdntb.gov.ua These studies often reveal that the degradation follows first-order kinetics. ni.ac.rsnih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Material Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides detailed structural information about sodium copper chlorophyllin and its interactions with other materials. mdpi.comscispace.com

¹³C CP/MAS NMR has been employed to confirm the immobilization of sodium copper chlorophyllin onto materials like marine demosponge skeletons. mdpi.comscispace.com The spectra can confirm the presence of the chlorophyllin on the material and provide insights into the nature of the interaction. While detailed assignments of all peaks in a complex molecule like sodium copper chlorophyllin can be challenging, NMR remains a powerful tool for structural confirmation. researchgate.netinnovareacademics.in

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in sodium copper chlorophyllin and for studying its interactions and modifications. The FTIR spectrum of sodium copper chlorophyllin exhibits characteristic absorption bands. researchgate.net

Key bands include:

A broad band in the range of 3600–2850 cm⁻¹, which is attributed to the stretching vibrations of O–H, N–H, and C–H bonds. mdpi.com

A peak around 3392 cm⁻¹ indicating the presence of N-H and O-H groups. researchgate.net

A band at approximately 1640 cm⁻¹ corresponding to the stretching vibrations of the C=O group. mdpi.com

Bands at around 1565 cm⁻¹, which can be assigned to the C=C and C=N skeletal vibrations of the porphyrin ring. mdpi.com

A peak near 711 cm⁻¹ resulting from the vibrations of the central copper atom. mdpi.com

FTIR has been used to confirm the extraction of chlorophyllin from various plant sources and to characterize synthesized sodium copper chlorophyllin complexes. researchgate.netrjptonline.org It is also used to analyze the changes in the molecular structure of chlorophyllin when it is incorporated into other materials or subjected to chemical reactions. mdpi.com

Interactive Table: Spectroscopic Data for Sodium Copper Chlorophyllin

| Spectroscopic Technique | Key Observations | Application | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Intense Soret band (~405 nm) and Q-band (~630 nm). | Monitoring degradation (thermal and photo-), quantification. | ni.ac.rsresearchgate.netnih.govacs.org |

| ¹³C CP/MAS NMR | Provides detailed structural information in the solid state. | Confirmation of immobilization on substrates, structural analysis. | mdpi.comscispace.com |

| FTIR Spectroscopy | Characteristic bands for N-H, O-H, C=O, C=C, C=N, and Cu-N vibrations. | Functional group identification, confirmation of synthesis, interaction studies. | mdpi.comresearchgate.netrjptonline.org |

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful, non-destructive analytical technique frequently used in conjunction with scanning electron microscopy (SEM) to determine the elemental composition of a sample. thermofisher.com This method allows for the qualitative and quantitative analysis of elements present, making it highly suitable for confirming the presence and distribution of copper within the chlorophyllin structure. thermofisher.comthermofisher.com

In the analysis of copper-sodium chlorophyllin, EDS is instrumental in verifying the successful incorporation of copper into the porphyrin ring, replacing the central magnesium ion of the original chlorophyll molecule. mdpi.comfao.org The process involves bombarding the sample with a focused electron beam, which excites the atoms and causes them to emit characteristic X-rays. thermofisher.com The energy of these X-rays is unique to each element, allowing for their identification.

Research involving the immobilization of sodium copper chlorophyllin onto a marine demosponge skeleton utilized EDS to confirm the presence of the compound on the adsorbent material. The analysis revealed the elemental composition of the modified sponge, showing characteristic peaks for carbon, nitrogen, oxygen, and, crucially, copper, which is a key component of the chlorophyllin derivative. mdpi.comnih.gov This confirmed the successful adsorption of the chlorophyllin complex. mdpi.com

The key advantages of using EDS in the study of copper-sodium chlorophyllin include:

Elemental Confirmation: It provides direct evidence of the presence of copper, distinguishing it from other potential metal ions.

Non-destructive Nature: The sample can be analyzed without being destroyed, allowing for further investigation using other techniques. thermofisher.com

Spatial Distribution: When combined with SEM, EDS can map the distribution of copper across the sample, providing insights into its homogeneity.

The following table presents a conceptual representation of EDS data for a sample of copper-sodium chlorophyllin immobilized on a sponge skeleton, based on findings from related studies. mdpi.com

| Element | Weight % (Conceptual) | Atomic % (Conceptual) |

| C | 50.8 | 58.1 |

| N | 14.2 | 13.9 |

| O | 28.5 | 24.4 |

| Na | 2.5 | 1.5 |

| Cu | 4.0 | 0.9 |

This table is illustrative and represents the type of data obtained from EDS analysis in the context of the described research. Actual values may vary depending on the specific sample and experimental conditions.

Atomic Absorption Spectrophotometry for Copper Content

Atomic Absorption Spectrophotometry (AAS) is a highly sensitive and specific technique for determining the concentration of metals in a sample. It is a cornerstone method for the quantitative analysis of copper in copper-sodium chlorophyllin, ensuring compliance with regulatory specifications for total and free copper content. fao.orgnih.gov

The principle of AAS involves the atomization of the sample, typically by a flame or a graphite (B72142) furnace, to create a cloud of free atoms. A light beam of a specific wavelength, characteristic of the element being analyzed, is passed through this atomic vapor. The atoms of the target element absorb this light, and the degree of absorption is directly proportional to the concentration of the element in the sample. fao.org

For the analysis of copper in copper-sodium chlorophyllin, the sample is first prepared through a digestion process. This often involves ashing the sample in a furnace and then dissolving the residue in an acid, such as nitric acid or hydrochloric acid, to bring the copper into solution. fao.orgresearchgate.net This solution is then introduced into the AAS instrument for measurement.

The table below summarizes typical parameters and findings from the analysis of copper content in copper-sodium chlorophyllin using AAS, as derived from various analytical methods. researchgate.netamazonaws.com

| Parameter | Value/Range | Reference |

| Total Copper Content | Not less than 4.25% | amazonaws.com |

| Chelated Copper Content | Not less than 4.0% | amazonaws.com |

| Ionic Copper Limit | ≤0.25% on dried basis | amazonaws.com |

| AAS Detection Limit for Copper | 0.1 ppm | researchgate.net |

| Recovery of Copper Chlorophyllin (as copper) | 55.6% - 72.3% | researchgate.net |

Thermoanalytical Techniques (e.g., Thermogravimetric Analysis)

Thermoanalytical techniques, particularly Thermogravimetric Analysis (TGA), provide valuable insights into the thermal stability and decomposition characteristics of copper-sodium chlorophyllin. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This information is crucial for understanding the material's behavior during thermal processing of foods and for quality control purposes. mdpi.comnih.gov

A typical TGA thermogram of sodium copper chlorophyllin reveals distinct stages of weight loss. mdpi.com An initial weight loss at lower temperatures (around 85-115 °C) is generally attributed to the evaporation of adsorbed moisture. mdpi.com Subsequent decomposition steps at higher temperatures correspond to the degradation of the organic porphyrin structure and the elimination of the chelated copper ion. mdpi.com

The following table summarizes the key thermal decomposition stages for sodium copper chlorophyllin as determined by TGA. mdpi.com

| Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition Step |

| 85 - 115 | ~4 | Loss of adsorbed moisture |

| 240 - 370 | ~20 | Elimination of Cu²⁺ ions and initial porphyrin ring degradation |

| > 370 | - | Further decomposition of the organic structure |

This table is based on data presented in a study on the immobilization of sodium copper chlorophyllin and provides a general overview of its thermal behavior. mdpi.com

Development of Robust Extraction and Detection Protocols for Complex Matrices

The accurate determination of copper-sodium chlorophyllin in complex food matrices presents a significant analytical challenge due to the compound's interaction with various food components like fats, proteins, and carbohydrates. Consequently, the development of robust and efficient extraction and detection protocols is a critical area of research. researchgate.netmdpi.com

Extraction methods must effectively isolate the water-soluble copper-sodium chlorophyllin from the food product while minimizing its degradation. biointerfaceresearch.com Various approaches have been developed, often involving a combination of solvent extraction and pH adjustment. For instance, one method involves a simultaneous extraction with 1-butanol (B46404) and ethyl acetate, followed by a separation of the hydrophilic copper-sodium chlorophyllin from the hydrophobic copper chlorophyll using an alkaline solution. researchgate.net Another approach utilizes diethyl ether for extraction at an acidic pH of 3-4. mdpi.com

Cloud point extraction (CPE) has emerged as a novel and environmentally friendly method for the preconcentration and determination of sodium copper chlorophyllin. researchgate.net This technique uses a nonionic surfactant, such as Triton X-114, to form micelles that entrap the analyte. By adjusting the temperature, the surfactant solution separates into a small, surfactant-rich phase containing the concentrated analyte, which can then be easily collected and analyzed. researchgate.net Studies have shown that CPE can achieve an extraction efficiency of nearly 99.4% for sodium copper chlorophyllin. researchgate.net

Once extracted, detection is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector. mdpi.comresearchgate.nete-jkfn.org This allows for the separation and quantification of the different chlorophyllin components. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides even greater specificity and sensitivity, enabling the identification of major components like Cu-isochlorine e4 and auxiliary components such as Cu-chlorine p6 and Cu-chlorine e6. researchgate.nete-jkfn.org

The table below highlights key aspects of various extraction and detection protocols for copper-sodium chlorophyllin in complex matrices.

| Method | Extraction Principle | Detection Technique | Key Findings/Parameters | Reference(s) |

| Solvent Extraction | Simultaneous extraction with 1-butanol and ethyl acetate, followed by alkaline separation. | AAS | Recoveries of 55.6% - 72.3% in various spiked foods. | researchgate.net |

| Cloud Point Extraction | Use of Triton X-114 nonionic surfactant to entrap and concentrate the analyte. | Spectrophotometry | Extraction efficiency of ~99.4%; LOD of 0.6 mg/L. | researchgate.net |

| Acidified Solvent Extraction | Extraction with diethyl ether at pH 3-4. | HPLC-PDA | Detection of Cu-chlorin e6 and Cu-chlorin e4 in food products. | mdpi.com |

| Optimized HPLC Method | - | HPLC-PDA, LC-MS/MS | High resolution and reproducibility; LOD of 0.1 mg/kg and LOQ of 0.4 mg/kg. | researchgate.nete-jkfn.org |

These advanced analytical methodologies are essential for the continued research and quality control of copper-sodium chlorophyllin, ensuring its appropriate use in the food industry.

Research Applications Beyond Biomedical Contexts

Material Science and Engineering Applications

In the realm of material science, copper-sodium chlorophyllin is utilized as a functional component in the creation of novel materials with specialized properties. Its integration into various substrates allows for the development of advanced composites, coatings, and textiles.

Development of Hybrid Functional Materials

Researchers are exploring the creation of novel dye-biopolymer hybrid materials by combining copper-sodium chlorophyllin (SCC) with various supports. mdpi.com These hybrid materials aim to merge the beneficial properties of both constituents, such as the mechanical rigidity and biocompatibility of the support with the antibacterial and antiradical properties of the chlorophyllin derivative. mdpi.commdpi.com This approach leads to the development of functionalized materials with potential applications in fields like cosmetics and medicine, for uses such as drug carriers or advanced wound dressings. mdpi.comresearchgate.net

Immobilization Techniques on Biopolymeric Supports (e.g., Marine Demosponge Skeleton)

A notable example of hybrid material development is the immobilization of sodium copper chlorophyllin onto the spongin-based skeleton of the marine demosponge Hippospongia communis. mdpi.comnih.gov This biopolymeric support shows a high sorption capacity for SCC. nih.govnih.gov The adsorption process is influenced by environmental conditions; for instance, acidic pH and the addition of sodium chloride have been shown to increase the amount of SCC adsorbed onto the sponge skeleton. mdpi.comnih.gov The interaction between the SCC and the sponge support is believed to be based on electrostatic interactions and hydrogen bonding. mdpi.com

The kinetics of this adsorption process fit well with a pseudo-second-order kinetic model. researchgate.netnih.gov The resulting SCC-sponge hybrid material exhibits significant antimicrobial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. mdpi.comnih.gov

| Parameter | Condition/Model | Observation | Source |

|---|---|---|---|

| Adsorption Support | Marine Demosponge Skeleton (Hippospongia communis) | High sorption capacity for Sodium Copper Chlorophyllin (SCC). | mdpi.comnih.gov |

| Effect of pH | Acidic (pH 5) | Greatest amount of dye adsorbed (49.35 mg/g at 200 mg/L initial concentration). | mdpi.com |

| Effect of Salt | Addition of Sodium Chloride (0.1 M) | Increased SCC adsorption. | mdpi.comnih.gov |

| Kinetic Model | Pseudo-second order | Experimental data were well described by this model. | researchgate.netnih.gov |

| Antimicrobial Activity | Hybrid Material vs. Staphylococcus aureus | Demonstrated reduction in the growth of the Gram-positive microorganism. | mdpi.comnih.gov |

Integration into Coatings and Films (e.g., Antimicrobial Films, Photoactivated Self-Sanitizing Coatings)

Copper-sodium chlorophyllin (designated as E-141) is being incorporated into polymer matrices to create photoactivated self-sanitizing coatings for applications like food packaging. mdpi.comresearchgate.net When exposed to visible light, chlorophyllins (B1632289) generate reactive oxygen species (ROS) that have antimicrobial activity. mdpi.comnih.gov These coatings can be applied to films such as polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com

Research has shown that coatings formulated with polyvinyl alcohol (PVOH), (hydroxypropyl)methyl cellulose (B213188) (HPMC), and gelatin (G) containing chlorophyllins are highly effective, achieving a lethal effect (7-log reduction) against Listeria monocytogenes. mdpi.comresearchgate.net In contrast, polyethylene (PE)-based coatings showed a lesser effect (1-log reduction). mdpi.comresearchgate.net The self-sanitizing capability of these coatings was confirmed by contaminating the surface and then irradiating it, which proved highly efficient against L. monocytogenes. mdpi.com However, a significant bactericidal effect against the Gram-negative bacterium Escherichia coli was not observed in these studies. mdpi.comresearchgate.net

| Coating Matrix | Target Bacterium | Antimicrobial Effect (Log Reduction) | Source |

|---|---|---|---|

| Polyethylene (PE) | Listeria monocytogenes | ~1 | mdpi.comresearchgate.net |

| Polyvinyl alcohol (PVOH) | Listeria monocytogenes | ~7 (lethal) | mdpi.comresearchgate.net |

| (Hydroxypropyl)methyl cellulose (HPMC) | Listeria monocytogenes | ~7 (lethal) | mdpi.comresearchgate.net |

| Gelatin (G) | Listeria monocytogenes | ~7 (lethal) | mdpi.comresearchgate.net |

| All tested matrices | Escherichia coli | No clear bactericidal effect observed. | mdpi.com |

Textile Dyeing Kinetics and Thermodynamics

Sodium copper chlorophyllin is considered a promising natural green dye for protein-based fibers like silk and wool. researchgate.netacs.orgresearchgate.net Studies investigating the dyeing of silk with SCC have found that the process follows a pseudo-second-order kinetic model. researchgate.netacs.org The addition of sodium chloride to the dye bath was found to increase the rate of dye adsorption at equilibrium, enhance the diffusion coefficient, and reduce the half-dyeing time. researchgate.netacs.orghilarispublisher.com

Thermodynamic analysis of the dyeing process reveals that the adsorption of SCC onto silk is a spontaneous and exothermic process. acs.orghilarispublisher.com The Langmuir isotherm model effectively describes the equilibrium of dyeing at various temperatures. acs.org These findings suggest that SCC is a viable candidate for a natural green colorant for protein fibers. acs.orghilarispublisher.com

| Parameter | Fiber | Finding | Source |

|---|---|---|---|

| Kinetic Model | Silk, Wool | The pseudo-second-order kinetic model fitted experimental data well. | researchgate.netacs.orgresearchgate.net |

| Effect of NaCl | Silk | Increased adsorption at equilibrium (qe), increased diffusion coefficient (D), and decreased half-dyeing time (t1/2). | researchgate.netacs.orghilarispublisher.com |

| Adsorption Affinity (-Δμ°) | Silk | Indicated a spontaneous adsorption process. | acs.orghilarispublisher.com |

| Enthalpy Change (ΔH°) | Silk | Indicated an exothermic adsorption process. | acs.orghilarispublisher.com |

| Isotherm Model | Silk | The Langmuir isotherm agreed well with high correlation coefficients (R2 > 0.99). | acs.org |

Environmental and Agricultural Science Applications

In environmental and agricultural sciences, copper-sodium chlorophyllin is investigated for its potential to enhance plant health and resilience, particularly under abiotic stress conditions.

Plant Stress Physiology and Growth Enhancement (e.g., Drought Stress Mitigation, Photosynthetic Activity, Root Growth)

Copper chlorophyllin (Cu-Chl) has been identified as a biostimulant that can help alleviate the effects of abiotic stresses such as drought and salinity. mdpi.comresearchgate.netnih.gov Application of Cu-Chl has been shown to improve plant physiological responses in crops like tomatoes and spinach under stress conditions. researchgate.net

One of the key benefits observed is the enhancement of photosynthetic activity. researchgate.net In tomato plants under drought stress, the application of Cu-Chl formulations increased the leaf photosynthetic rate (Pn) by up to 24.6% compared to untreated control plants. researchgate.netashs.org This improvement in photosynthetic function may be linked to an increase in the plant's antioxidant defense capacity. ashs.org

Furthermore, Cu-Chl application has been found to bolster the plant's antioxidant systems by increasing the activity of enzymes like catalase (CAT) and ascorbate (B8700270) peroxidase (APX), as well as the content of non-enzymatic antioxidants such as glutathione (B108866) (GSH). researchgate.netnih.govashs.org It also promotes osmotic adjustment by increasing the levels of soluble sugars and proline in leaves. researchgate.netashs.org Additionally, some studies have reported an increase in root biomass in response to Cu-Chl treatment, which can improve water and nutrient uptake, further contributing to drought tolerance. researchgate.netashs.orgresearchgate.net

| Observed Effect | Plant | Stress Condition | Detailed Finding | Source |

|---|---|---|---|---|

| Photosynthetic Rate (Pn) | Tomato | Drought | Increased by up to 24.6% with foliar application relative to control. | researchgate.netashs.org |

| Antioxidant Enzyme Activity | Tomato | Drought | Increased activity of Catalase (CAT) and Ascorbate Peroxidase (APX). | researchgate.netashs.org |

| Antioxidant Compound Content | Tomato | Drought | Increased Glutathione (GSH) content. | researchgate.netashs.org |

| Osmotic Adjustment | Tomato | Drought | Increased leaf soluble sugars and proline content. | researchgate.netashs.org |

| Root Growth | Tomato | Drought | Increased root biomass. | researchgate.netashs.org |

| Oxidative Stress Reduction | Arabidopsis thaliana | Salinity | Decreased oxidative stress by modulating cellular H2O2 levels. | nih.gov |

Adsorption Studies in Environmental Remediation Contexts

Sodium copper chlorophyllin has demonstrated a notable capacity for forming molecular complexes with a range of environmental mutagens and carcinogens. This property suggests its potential application in environmental remediation, primarily through the mechanism of adsorption and sequestration of toxic compounds. Research has indicated that chlorophyllins can form tight molecular complexes with various chemicals known or suspected to be carcinogenic. oregonstate.edu

Studies have focused on the interaction of sodium copper chlorophyllin with polycyclic aromatic hydrocarbons, which are environmental pollutants typically found in tobacco smoke, and certain heterocyclic amines present in cooked meats. oregonstate.edu The binding of sodium copper chlorophyllin to these potential carcinogens may interfere with their gastrointestinal absorption, thereby reducing the amount that reaches susceptible tissues. oregonstate.edu This mechanism of complex formation is essentially a form of adsorption, where the chlorophyllin molecule binds the pollutant.

Further research has explored the strong non-covalent complexes formed between chlorophyllin and carcinogens like aflatoxin B1. nih.gov These interactions are reported to be energetically favorable. nih.gov While much of the research has been conducted in a biomedical context to assess anticarcinogenic activity, the underlying principle of sequestration is relevant to environmental remediation. nih.gov The ability of chlorophyllin to bind to these toxins effectively removes them from being readily available to cause harm.

The application of chlorophylls (B1240455) in conjunction with adsorbent materials like montmorillonite (B579905) clay has also been investigated for the removal of pollutants such as benzene. In these studies, the chlorophyll (B73375) enhances the adsorption capacity of the clay through interactions like van der Waals forces. nih.gov While this research did not specifically use copper-sodium chlorophyllin, it highlights the potential of chlorophyll derivatives in environmental adsorption applications. The inherent ability of porphyrins, the core structure of chlorophyllin, to chelate a wide range of metal ions further supports its potential use in sequestering heavy metal pollutants from the environment. researchgate.net

It is important to note that while the complex-forming and antimutagenic properties of sodium copper chlorophyllin against environmental pollutants are well-documented, its application as a primary adsorbent material in large-scale environmental remediation projects, such as wastewater treatment or soil purification, is an area that requires further investigation. nih.govscirp.org

Catalysis in Organic Synthesis

Sodium copper chlorophyllin is emerging as a promising, environmentally friendly, and cost-effective catalyst in organic synthesis. Its catalytic activity is primarily attributed to the presence of the copper ion within the porphyrin-like ring structure, which can facilitate a variety of chemical transformations.